molecular formula C15H15N3O2S2 B2844651 4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile CAS No. 2094568-55-3

4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile

Cat. No. B2844651
CAS RN: 2094568-55-3
M. Wt: 333.42
InChI Key: HBMYYTNUIZKWQI-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a morpholine ring, which is a common motif in organic chemistry and is often used as a building block in the synthesis of more complex molecules .


Molecular Structure Analysis

The benzothiazole moiety of the molecule is likely to contribute to its aromaticity and stability. The morpholine ring, being a heterocycle, may influence the compound’s reactivity .


Chemical Reactions Analysis

Benzothiazoles are known to react with oxygen and nitrogen nucleophiles . The morpholine ring can act as a weak base and nucleophile, making it reactive towards electrophiles .

properties

IUPAC Name

4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c16-9-11-10-20-7-6-18(11)14(19)5-8-21-15-17-12-3-1-2-4-13(12)22-15/h1-4,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMYYTNUIZKWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCSC2=NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile

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